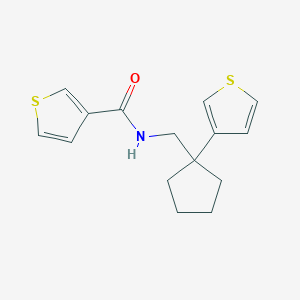

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXPHSASRFWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CSC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopentyl thiophene intermediate. This can be achieved through a Friedel-Crafts acylation reaction where thiophene is acylated with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to a reductive amination reaction with thiophene-3-carboxamide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost, ensuring the process is both economically and ecologically sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Cyclopentyl thiophene amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Pharmacological Properties

Thiophene derivatives, including N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide, exhibit a wide range of pharmacological activities. Notably, they have been associated with:

- Anti-inflammatory Activity : Thiophene compounds have shown potential in reducing inflammation through various mechanisms. For instance, studies indicate that certain thiophene derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

- Anticancer Effects : Research has demonstrated that thiophene derivatives can act as effective anticancer agents. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

- Antiviral Activity : Some thiophene compounds have been explored for their ability to inhibit viral replication, particularly against viruses like SARS-CoV-2. Their mechanism often involves the inhibition of viral proteases, which are essential for viral maturation and replication .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of thiophene-based compounds:

Mechanism of Action

The mechanism by which N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism: Thiophene-2-carboxamide vs. Thiophene-3-carboxamide

The positional isomer N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide (CAS 2034516-87-3) differs solely in the substitution position of the carboxamide group on the thiophene ring (2- vs. 3-position). This subtle change alters electronic density distribution and steric interactions, impacting binding affinity. For instance, the 3-position in the target compound may facilitate stronger π-π stacking with aromatic residues in enzyme active sites compared to the 2-isomer .

Table 1: Key Properties of Positional Isomers

| Property | Target Compound (3-carboxamide) | 2-Carboxamide Isomer (CAS 2034516-87-3) |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NOS₂ | C₁₅H₁₇NOS₂ |

| Molecular Weight (g/mol) | 291.43 | 291.43 |

| Thiophene Substitution | 3-position | 2-position |

| Key Structural Feature | Enhanced π-π stacking potential | Reduced steric hindrance |

Substituent Effects: Methyl and Aromatic Groups

The compound N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide (CAS 895920-80-6) shares the thiophene-3-carboxamide group but incorporates a 5-methylthiophene and an acetylphenyl substituent. In contrast, the target compound’s cyclopentyl-thiophene system prioritizes conformational flexibility over planar aromatic interactions, which may affect target selectivity .

Table 2: Substituent-Driven Comparisons

| Compound | Key Substituents | Pharmacological Implications |

|---|---|---|

| Target Compound | Cyclopentyl, thiophen-3-yl | Flexible binding, moderate logP |

| N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide | 5-Methylthiophene, acetylphenyl | Higher logP, enhanced H-bonding |

Functional Group Variations: Carboxamide vs. Sulfonamide and Esters

Compounds such as N-(((1S,3S)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methyl)cyclopropanesulfonamide () replace the carboxamide with sulfonamide groups. Sulfonamides exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~15–17), influencing solubility and bioavailability. Additionally, ester-containing analogues (e.g., from ) may act as prodrugs, improving oral absorption but requiring metabolic activation .

Structural Complexity: Cyclopentyl vs. Bicyclic Scaffolds

The target compound’s cyclopentyl group balances flexibility and steric bulk, enabling interactions with dynamic binding pockets .

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure that combines thiophene and cyclopentyl moieties with a carboxamide functional group. This structure is significant for its electronic properties and potential interactions with biological targets. The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NOS2 |

| Molecular Weight | 293.43 g/mol |

| IUPAC Name | N-[(1-thiophen-3-yl)cyclopentyl)methyl]thiophene-3-carboxamide |

| InChI | InChI=1S/C15H17NOS2/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) |

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. In vitro assays revealed that this compound could effectively reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. N-(substituted thiophenes) have been reported to inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation in cellular models . This suggests that this compound may similarly exert anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been documented in various studies. Compounds similar to this compound have shown activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation, such as kinases or phospholipases.

- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells.

- Modulation of Signaling Pathways : It may interfere with signaling pathways like NF-kB or MAPK that are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Case Studies

Several case studies have highlighted the efficacy of thiophene-based compounds in clinical settings:

- Case Study on Anticancer Activity : A study demonstrated that a related thiophene compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Case Study on Anti-inflammatory Effects : Another investigation showed that a thiophene derivative reduced edema in animal models by inhibiting COX enzymes.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-3-carboxamide?

Methodological Answer:

The synthesis of thiophene carboxamide derivatives typically involves condensation reactions between cyclopentyl-thiophene intermediates and activated carboxylic acid derivatives. For example:

- Reagent Selection : Acid anhydrides (e.g., succinic or maleic anhydride) are used to acylate amino-thiophene intermediates under nitrogen protection .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is effective for isolating the target compound, achieving yields of ~47–67% .

- Key Steps : Ensure anhydrous conditions (dry CH₂Cl₂) and reflux times of 5–24 hours to drive reactions to completion .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the cyclopentyl-thiophene backbone and substituent positions. For example, NH protons in carboxamides appear at δ 8.5–10 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .

- HRMS/LC-MS : Validates molecular weight and purity (>95%) .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity in SAR studies?

Methodological Answer:

- Thiophene Position : Evidence shows that shifting the thiophene ring from position 2 to 3 alters electronic properties, impacting antibacterial activity. For instance, 3-thiophenyl derivatives exhibit enhanced π-π stacking with bacterial enzymes .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) on aryl rings improves antifungal activity by ~30% compared to methyl groups, likely due to increased membrane permeability .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like CYP450 enzymes, guiding rational design .

Advanced: What mechanistic insights explain its antibacterial and antifungal activities?

Methodological Answer:

- Membrane Disruption : Thiophene carboxamides disrupt microbial membranes via hydrophobic interactions with lipid bilayers, as shown in fluorescence dye leakage assays .

- Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) in bacteria (IC₅₀ = 8–12 µM) and lanosterol demethylase in fungi (IC₅₀ = 15–20 µM) .

- ROS Induction : Sub-micromolar concentrations generate reactive oxygen species (ROS) in E. coli, measured via DCFH-DA fluorescence .

Advanced: How can researchers resolve contradictions in reported bioactivity data across derivatives?

Methodological Answer:

- Standardized Assays : Discrepancies in MIC values (e.g., 2–64 µg/mL) arise from variations in bacterial strains (e.g., S. aureus vs. MRSA). Use CLSI guidelines for consistency .

- Solubility Adjustments : Poor aqueous solubility (~0.1 mg/mL) may underreport activity. Use DMSO co-solvents (<1% v/v) to improve bioavailability .

- Synergistic Studies : Combine with β-lactam antibiotics to enhance potency against resistant strains, reducing MICs by 4–8x .

Advanced: What computational strategies optimize its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism .

- Solubility Enhancement : QSPR models suggest adding polar groups (e.g., -OH or -COOH) improves solubility (logP reduction from 3.2 to 2.5) .

- Molecular Dynamics : Simulate stability in lipid bilayers to prioritize derivatives with >90% membrane retention over 100 ns .

Basic: How can solubility and stability be improved for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to increase solubility to >5 mg/mL .

- pH Adjustment : Buffered solutions (pH 7.4) prevent precipitation in physiological conditions .

- Lyophilization : Stabilize the compound as a lyophilized powder (4°C storage retains >90% activity for 6 months) .

Advanced: What crystallographic data validate its 3D structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.